1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound “1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The specific synthesis process for “1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one” is based on the pyrazolo[3,4-d]pyrimidine scaffold . The specific molecular structure details are not provided in the available literature.Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Activity : Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor Evaluation : Pyrazolo[3,4-d]pyrimidines were synthesized and tested for antitumor activity across various cell lines, revealing potent antitumor activity, particularly in derivatives like 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone, indicating their potential as antitumor agents (Kandeel et al., 2012).
Antiproliferative and Proapoptotic Effects : Pyrazolo[3,4-d]pyrimidine derivatives have shown potent antiproliferative and proapoptotic effects against certain cancer cells, including A431 and 8701-BC cells, through the inhibition of c-Src phosphorylation, presenting a promising avenue for cancer treatment strategies (Carraro et al., 2006).
Molecular Docking and Synthesis Studies
Molecular Docking Studies : Synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines revealed their potential as anticancer and antimicrobial agents. These studies provide insights into the compounds' interactions with biological targets, suggesting their applicability in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Herbicidal Activity : Novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and shown to possess significant herbicidal activity against various plant species, highlighting their potential use in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported to have antifungal activities , suggesting that the compound might target certain proteins or enzymes in fungi
Mode of Action
A related compound was found to impede the growth and reproduction of sclerotinia sclerotiorum, a type of fungus, by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability . This suggests that 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential antifungal activity , it might interfere with essential biochemical pathways in fungi, leading to the disruption of vital processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
A related compound was found to exhibit significant antifungal activity, with the potential to impede the growth and reproduction of certain fungi . This suggests that 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one might have similar effects.
Safety and Hazards
The safety and hazards associated with a compound can depend on various factors, including its physical and chemical properties, mechanism of action, and potential therapeutic applications . The specific safety and hazards of “1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one” are not detailed in the available literature.
Future Directions
The future directions for research on “1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could help to better understand the potential therapeutic applications of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one are largely determined by its interactions with various biomolecules. It has been found to exhibit antifungal activities, potentially by interacting with certain enzymes and proteins within fungal cells
Cellular Effects
In terms of cellular effects, 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit significant antifungal activity against certain types of fungi It may affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one is not completely understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-9(20)7-18-8-16-13-12(14(18)21)6-17-19(13)11-4-2-3-10(15)5-11/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURXHYFQNMLBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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